molecular formula C5H4Cl2N2O B105707 2,4-Dichloro-6-methoxypyrimidine CAS No. 43212-41-5

2,4-Dichloro-6-methoxypyrimidine

Cat. No. B105707
CAS RN: 43212-41-5
M. Wt: 179 g/mol
InChI Key: ZSNZDRHTTWBNGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09133168B2

Procedure details

3.24 g of sodium methoxide dissolved beforehand in 13 ml of methanol are added dropwise to a solution of 11 g of 2,4,6-trichloropyrimidine in 140 ml of methanol cooled to 0° C. in an ice bath. The ice bath is removed. The reaction medium is stirred at 0° C. for 45 minutes and then the cooling bath is removed so as to allow the temperature to rise to ambient temperature. The reaction medium is concentrated under reduced pressure. The residue obtained is taken up with 30 ml of water and 100 ml of ethyl acetate. After settling out, the organic phase is dried over magnesium sulfate, filtered, and concentrated under reduced pressure so as to give an oil which is left to crystallize for 24 hours at ambient temperature. The product crystallizes in the form of needles in the middle of an oil. The needles are separated, so as to give 3.94 g of 2,4-dichloro-6-methoxypyrimidine, the characteristics of which are the following:
Quantity
3.24 g
Type
reactant
Reaction Step One
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
13 mL
Type
solvent
Reaction Step One
Quantity
140 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C[O-].[Na+].[Cl:4][C:5]1[N:10]=[C:9]([Cl:11])[CH:8]=[C:7](Cl)[N:6]=1.O.[C:14](OCC)(=[O:16])C>CO>[Cl:4][C:5]1[N:10]=[C:9]([Cl:11])[CH:8]=[C:7]([O:16][CH3:14])[N:6]=1 |f:0.1|

Inputs

Step One
Name
Quantity
3.24 g
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
11 g
Type
reactant
Smiles
ClC1=NC(=CC(=N1)Cl)Cl
Name
Quantity
13 mL
Type
solvent
Smiles
CO
Name
Quantity
140 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
30 mL
Type
reactant
Smiles
O
Step Three
Name
Quantity
100 mL
Type
reactant
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction medium is stirred at 0° C. for 45 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The ice bath is removed
CUSTOM
Type
CUSTOM
Details
the cooling bath is removed so as
CUSTOM
Type
CUSTOM
Details
to rise to ambient temperature
CONCENTRATION
Type
CONCENTRATION
Details
The reaction medium is concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue obtained
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic phase is dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure so as
CUSTOM
Type
CUSTOM
Details
to give an oil which
WAIT
Type
WAIT
Details
is left
CUSTOM
Type
CUSTOM
Details
to crystallize for 24 hours at ambient temperature
Duration
24 h
CUSTOM
Type
CUSTOM
Details
The product crystallizes in the form of needles in the middle of an oil
CUSTOM
Type
CUSTOM
Details
The needles are separated

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
ClC1=NC(=CC(=N1)Cl)OC
Measurements
Type Value Analysis
AMOUNT: MASS 3.94 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.